molecular formula C21H20O6 B2440764 (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate CAS No. 858760-59-5

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate

Cat. No.: B2440764
CAS No.: 858760-59-5
M. Wt: 368.385
InChI Key: MUCANVKTNMRAAI-GRSHGNNSSA-N
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Description

The compound is a benzofuran derivative with a dimethoxybenzylidene group and an isobutyrate group. Benzofurans are heterocyclic compounds, and the dimethoxybenzylidene group suggests that this compound might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzofuran core, with the dimethoxybenzylidene group likely contributing to the compound’s electronic properties . The isobutyrate group could influence the compound’s solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzofuran ring and the dimethoxybenzylidene and isobutyrate groups . These groups could participate in a variety of chemical reactions, depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzofuran ring, the dimethoxybenzylidene group, and the isobutyrate group would likely impact properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Synthetic Chemistry and Molecular Configuration

The synthesis and biological evaluation of various molecular configurations highlight the importance of molecular structure in expressing biological activity. For example, the differentiation between (Z,Z) and (E,E) configurations in substances similar to the subject compound reveals the critical role of geometric isomerism in determining antimicrobial and cytotoxic activities. Reduction of the benzylidene double bond in certain isomers has been shown to completely diminish biological activity, underscoring the significance of specific molecular configurations for potential therapeutic applications (Ong, Hwang, & Chern, 1988).

Nitrogen Heterocycles and Alkaloid Analogues

Research into nitrogen heterocycles involves the transformation of specific compounds through various reactions to produce nitrogen-containing heterocycles, which are of interest for their potential pharmacological properties. For instance, the rearrangement of N-methylisoindolo[1,2-b][3]benzazepinium to N-methyldibenzo[a,g]quinolizinium ions demonstrates a convenient route to alkaloid analogues of the isoquinoline series. This process involves multiple steps, including hydrogenation, cyclisation, and reduction, highlighting the compound's utility in generating structurally complex nitrogen heterocycles (Barili et al., 1981).

Organic Reactions and Molecular Synthesis

The compound and its analogues serve as key intermediates in various organic reactions, facilitating the synthesis of diverse molecular structures. For example, the generation of isobenzofurans from dimethylacetal and their subsequent transformation into substituted naphthalenes showcases the compound's role in organic synthesis pathways. These reactions not only provide a method for generating complex organic molecules but also highlight the versatility of the compound in contributing to the synthesis of novel chemical entities (Keay, Lee, & Rodrigo, 1980).

Safety and Hazards

As with any chemical compound, handling “(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate” would require appropriate safety precautions. Without specific information, it’s hard to comment on the exact safety and hazards associated with this compound .

Future Directions

The study of benzofuran derivatives is an active area of research, and this compound could potentially be of interest in various fields, including medicinal chemistry and materials science . Further studies would be needed to fully explore its properties and potential applications.

Properties

IUPAC Name

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-12(2)21(23)26-14-6-7-15-17(11-14)27-19(20(15)22)10-13-5-8-16(24-3)18(9-13)25-4/h5-12H,1-4H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCANVKTNMRAAI-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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